4-cyano-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide
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Overview
Description
4-cyano-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide is a heterocyclic compound that features a thiazole ring, a cyano group, and a benzamide moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Scientific Research Applications
4-cyano-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
The primary target of 4-cyano-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide is the insect ryanodine receptor (RyR) . This receptor is a promising target for the development of novel insecticides .
Mode of Action
The compound interacts with its target, the RyR, potentially acting as an activator . This interaction can lead to changes in the receptor’s function, which can have downstream effects on the insect’s physiology .
Result of Action
The result of the action of this compound is likely to be insecticidal, given its target and mode of action . Most of the compounds in the same series showed moderate to high insecticidal activities against the diamondback moth (Plutella xylostella) at four concentrations .
Future Directions
Given the wide range of biological activities exhibited by thiazole derivatives , future research could focus on synthesizing new compounds related to this scaffold and evaluating their biological activities. This could lead to the development of new drug molecules with lesser side effects. The design and structure-activity relationship of bioactive molecules could also be a focus of future research .
Biochemical Analysis
Biochemical Properties
The thiazole ring in 4-cyano-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This compound can undergo electrophilic substitution and nucleophilic substitution .
Cellular Effects
Thiazole derivatives have been found to have diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Molecular Mechanism
Thiazole derivatives have been found to interact with various biomolecules .
Temporal Effects in Laboratory Settings
In a study, cells were exposed to thiazole derivatives for 72 hours .
Metabolic Pathways
Thiazole derivatives have been found to interact with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources like sodium cyanide or potassium cyanide.
Formation of the Benzamide Moiety: The benzamide moiety can be synthesized through the reaction of aniline derivatives with acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, solvent choice, and reaction time to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Comparison with Similar Compounds
Similar Compounds
4,5-diphenyl-1,3-thiazole: Shares the thiazole ring structure but lacks the cyano and benzamide groups.
N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide: Similar structure but without the cyano group.
Uniqueness
4-cyano-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide is unique due to the presence of both the cyano group and the benzamide moiety, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
4-cyano-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3OS/c24-15-16-11-13-19(14-12-16)22(27)26-23-25-20(17-7-3-1-4-8-17)21(28-23)18-9-5-2-6-10-18/h1-14H,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDPDSZPBRKRRBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=C(C=C3)C#N)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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